10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
Overview
Description
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine is a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds known for their diverse pharmacological properties, particularly in the treatment of psychiatric disorders. This compound is structurally characterized by the presence of a phenothiazine core with a 3-(4-methylpiperazin-1-yl)propyl substituent at the N-10 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine typically involves the alkylation of phenothiazine with 3-(4-methylpiperazin-1-yl)propyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially converting the amine groups to more reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the phenothiazine ring can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.
Scientific Research Applications
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its antipsychotic properties and potential use in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with dopamine receptors in the brain. It acts as a dopamine receptor antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is crucial in its antipsychotic effects, as it helps to alleviate symptoms of psychiatric disorders by reducing dopamine activity in certain brain regions.
Comparison with Similar Compounds
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A widely used phenothiazine antipsychotic with a different substituent pattern.
Perazine: A phenothiazine derivative with a similar structure but different pharmacological profile.
Uniqueness: 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine is unique due to its specific substituent at the N-10 position, which influences its pharmacological properties and receptor binding affinity. This structural variation can result in differences in efficacy, side effects, and therapeutic applications compared to other phenothiazine derivatives.
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFLPZYWPBRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332731 | |
Record name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367274-46-2 | |
Record name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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